3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that features a thiadiazole ring, a methylsulfanyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the cyclization of carbethoxyhydrazones of acetyl derivatives under specific conditions. For instance, the Hurd-Mori reaction is a common method used to synthesize thiadiazole derivatives . The reaction conditions often include the use of bases such as potassium tert-butylate in tetrahydrofuran, followed by the addition of methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrazine hydrate for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the aniline moiety can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline: This compound has a similar thiadiazole ring but with a methylsulfonyl group instead of a methylsulfanyl group.
4-(1,2,3-thiadiazol-4-yl)aniline: This compound features a thiadiazole ring attached to an aniline moiety but lacks the methylsulfanyl group.
Uniqueness
3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the presence of both the methylsulfanyl group and the thiadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11N3S2 |
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Molecular Weight |
237.3 g/mol |
IUPAC Name |
3-methylsulfanyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3S2/c1-14-10-4-2-3-8(5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
VCZPAEDIGOBSKX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CSN=N2 |
Origin of Product |
United States |
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